molecular formula C11H7BrN2O3S B2370488 2-(4-Bromobenzenesulfinyl)-5-nitropyridine CAS No. 126437-25-0

2-(4-Bromobenzenesulfinyl)-5-nitropyridine

Cat. No. B2370488
CAS RN: 126437-25-0
M. Wt: 327.15
InChI Key: GIHRUGUFJAAYID-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzenesulfinyl)-5-nitropyridine” is a complex organic compound that contains a bromobenzenesulfinyl group and a nitropyridine group . The bromobenzenesulfinyl group is a sulfinyl compound substituted with a bromobenzene, and the nitropyridine group is a pyridine ring substituted with a nitro group.


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable bromobenzenesulfinyl compound with a nitropyridine compound under appropriate conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromobenzenesulfinyl group and a nitropyridine group. These groups would impart specific chemical properties to the molecule .


Chemical Reactions Analysis

The bromobenzenesulfinyl group in the molecule could potentially undergo various chemical reactions, such as coupling reactions with other organic compounds. The nitropyridine group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromobenzenesulfinyl and nitropyridine groups. For example, it might have a high molecular weight and could be soluble in polar solvents .

Scientific Research Applications

  • Solvent Reactivity : Research by Hertog and Jouwersma (1953) found that the reactivity of similar nitropyridine compounds towards ammonia is influenced by the polarity of the solvent. This highlights the importance of solvent choice in the synthesis of derivatives of aminopyridine and other related compounds (Hertog & Jouwersma, 1953).

  • Large-Scale Synthesis : Agosti et al. (2017) explored the large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine through hydrogen peroxide oxidation. This demonstrates the feasibility of large-scale production and the importance of robust and safe reaction conditions in industrial settings (Agosti et al., 2017).

  • Structural Analysis : Hanuza et al. (2002) studied the crystal structure and vibrational spectra of 2-Bromo-4-nitropyridine N-oxide, providing insights into the molecular structure and bonding characteristics of similar nitropyridine compounds (Hanuza et al., 2002).

  • Optical Materials : A study by Koshima et al. (2001) on the synthesis of noncentrosymmetric cocrystals from 2-amino-5-nitropyridine and benzenesulfonic acids for nonlinear optical materials showcases the potential of nitropyridine derivatives in the development of new optical materials (Koshima et al., 2001).

  • Spectroscopy Studies : Sundaraganesan et al. (2005) conducted Fourier transform Raman and infrared spectroscopy studies on 5-bromo-2-nitropyridine, contributing to the understanding of its vibrational properties and potential applications in spectroscopy (Sundaraganesan et al., 2005).

  • Quantum Mechanical Studies : Abraham et al. (2017) presented quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine, offering insights into its molecular structure, electronic characteristics, and potential for biological activity (Abraham et al., 2017).

  • Heterocyclic Compound Synthesis : Takahashi and Yoneda (1958) explored the synthesis of azaphenoxazine derivatives from halogenated nitropyridines, indicating the versatility of nitropyridines in synthesizing complex heterocyclic compounds (Takahashi & Yoneda, 1958).

  • Hydrogen Bonding Studies : Wzgarda-Raj et al. (2022) investigated the hydrogen-bonding synthon in cocrystals of nitropyridine N-oxide with benzenesulfonamide derivatives, highlighting the significance of intermolecular interactions in determining crystal architecture (Wzgarda-Raj et al., 2022).

  • Conformational Stability and Vibrational Studies : Balachandran et al. (2012) analyzed the conformational stability and vibrational characteristics of nitropyridine derivatives, contributing to the understanding of molecular stability and reactivity (Balachandran et al., 2012).

  • Nucleophilic Substitution Reactions : Amangasieva et al. (2018) examined the reactions of 3-Nitropyridine with nitrogen-centered carboxylic acid amide anions, showing the potential of nitropyridines in synthetic organic chemistry (Amangasieva et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reaction of the bromobenzenesulfinyl or nitropyridine group with other reactants .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromobenzenesulfinyl)-5-nitropyridine” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

properties

IUPAC Name

2-(4-bromophenyl)sulfinyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-8-1-4-10(5-2-8)18(17)11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHRUGUFJAAYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzenesulfinyl)-5-nitropyridine

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